3-Bromo-6,7-dichlorochroman-4-one
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Overview
Description
3-Bromo-6,7-dichlorochroman-4-one is a heterocyclic compound with the molecular formula C9H5BrCl2O2. It is a derivative of chromanone, a bicyclic structure that includes a benzene ring fused to a dihydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dichlorochroman-4-one typically involves the bromination and chlorination of chromanone derivatives. One common method includes the bromination of 6,7-dichlorochroman-4-one using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dichlorochroman-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted chromanone derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Bromo-6,7-dichlorochroman-4-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.
Biological Studies: Researchers use this compound to study its biological activity and potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dichlorochroman-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
6,7-Dichlorochroman-4-one: Lacks the bromine atom but shares a similar core structure.
3-Bromo-4H-chromen-4-one: Similar structure but without the chlorine atoms.
Chroman-4-one: The parent compound without any halogen substitutions.
Uniqueness
3-Bromo-6,7-dichlorochroman-4-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Properties
Molecular Formula |
C9H5BrCl2O2 |
---|---|
Molecular Weight |
295.94 g/mol |
IUPAC Name |
3-bromo-6,7-dichloro-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H5BrCl2O2/c10-5-3-14-8-2-7(12)6(11)1-4(8)9(5)13/h1-2,5H,3H2 |
InChI Key |
MQIQMOQHNJSIAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC(=C(C=C2O1)Cl)Cl)Br |
Origin of Product |
United States |
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